molecular formula C12H25NO2 B2942434 N-(2,2-diethoxyethyl)cyclohexanamine CAS No. 100387-19-7

N-(2,2-diethoxyethyl)cyclohexanamine

Cat. No. B2942434
CAS RN: 100387-19-7
M. Wt: 215.337
InChI Key: VJKUEKNKFQMEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)cyclohexanamine is a chemical compound with the molecular formula C12H25NO2 . It has an average mass of 215.332 Da and a monoisotopic mass of 215.188522 Da . This compound has potential applications in scientific research and industry.

Scientific Research Applications

Psychoactive Substances Analysis

Research into psychoactive substances often involves the characterization and analysis of compounds structurally related to "N-(2,2-diethoxyethyl)cyclohexanamine". For instance, studies on arylcyclohexylamines, which share a core structural similarity, have been conducted to understand their analytical profiles and effects on biological matrices. The identification and analytical characterization of these compounds, including their determination in biological matrices, provide insights into their pharmacological profiles and potential for abuse (De Paoli et al., 2013), (Sauer et al., 2008).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to "N-(2,2-diethoxyethyl)cyclohexanamine" contribute to the development of new materials and the understanding of chemical reactions. For example, the synthesis and characterization of cyclohexanaminium derivatives reveal insights into molecular structures and potential applications in material science (Li et al., 2017). Additionally, research into the copper-catalyzed conjugate addition of diethylzinc to enones demonstrates the potential for creating chiral compounds with high enantioselectivity, which is crucial for pharmaceutical applications (Morimoto et al., 2000).

Pharmacological Profiles

Understanding the pharmacological profiles of ketamine and phencyclidine analogues, including their interactions with the NMDA receptor and other biological targets, is crucial for assessing their therapeutic potential and side effects. The high affinity of these compounds for the NMDA receptor suggests their potential psychotomimetic effects, which has implications for both clinical use and abuse (Roth et al., 2013).

Antimicrobial Properties

Research into cyclohexane derivatives, including those structurally related to "N-(2,2-diethoxyethyl)cyclohexanamine", explores their potential antimicrobial properties. This research is pivotal in the search for new antimicrobial agents capable of combating resistant bacterial strains (Shoaib, 2019).

properties

IUPAC Name

N-(2,2-diethoxyethyl)cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKUEKNKFQMEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1CCCCC1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.